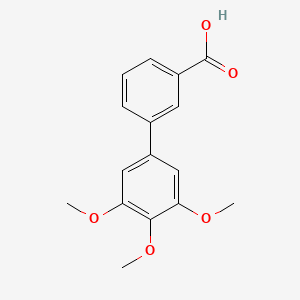![molecular formula C17H13F3N2O2 B8338010 ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate](/img/structure/B8338010.png)
ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate
概要
説明
ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an indole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through a series of reactions involving halogenation and subsequent substitution reactions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The pyridine and indole moieties are then coupled together using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反応の分析
Types of Reactions
ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole moiety can form hydrogen bonds and π-π interactions with target proteins, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
5-(5-trifluoromethylpyrid-2-yl)-1H-indole-2-carboxylic acid: Similar structure but lacks the ethyl ester group.
5-(5-trifluoromethylpyrid-2-yl)-1H-indole: Similar structure but lacks the carboxylic acid and ethyl ester groups.
5-(5-trifluoromethylpyrid-2-yl)-1H-indole-2-carboxamide: Similar structure but has a carboxamide group instead of the ethyl ester.
Uniqueness
The presence of the ethyl ester group in ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate enhances its solubility and bioavailability compared to its analogs. This makes it a more attractive candidate for drug development and other applications where solubility is a critical factor.
特性
分子式 |
C17H13F3N2O2 |
|---|---|
分子量 |
334.29 g/mol |
IUPAC名 |
ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H13F3N2O2/c1-2-24-16(23)15-8-11-7-10(3-5-14(11)22-15)13-6-4-12(9-21-13)17(18,19)20/h3-9,22H,2H2,1H3 |
InChIキー |
UVXRLSUFNBXKEH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=NC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Hydroxymethyl-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B8337936.png)
![2-Hydroxy-7,7-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B8337943.png)
![2-{[(4-Amino-2-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol](/img/structure/B8337946.png)
![3-[(4-Fluorobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8337949.png)
![5-isopropenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8337954.png)
![Tert-butyl 4-[4-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B8337958.png)

![3-[4-(Benzyloxy)phenyl]-2-ethoxypropanoic acid](/img/structure/B8337975.png)

![1-[(6-Methoxypyridin-3-yl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde](/img/structure/B8338011.png)
![3-[2-(3-Hydroxy-prop-1-ynyl)-thiophen-3-yl]-propionitrile](/img/structure/B8338025.png)

